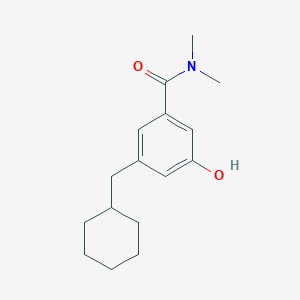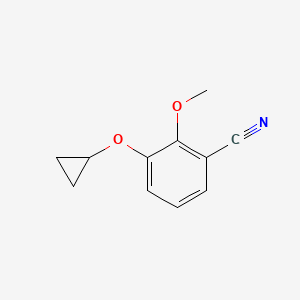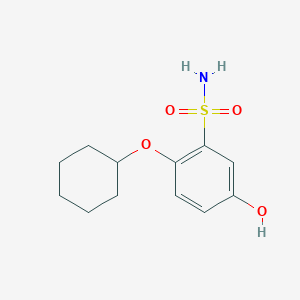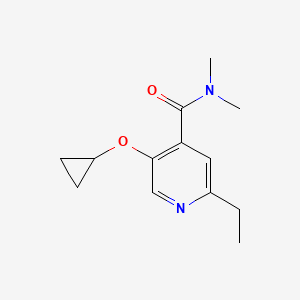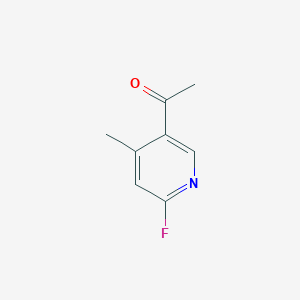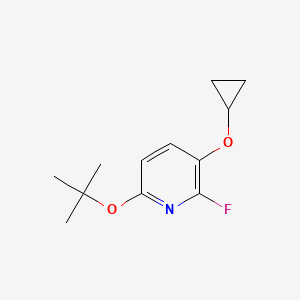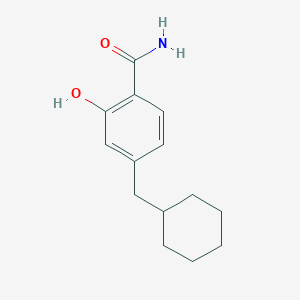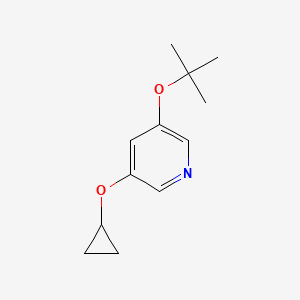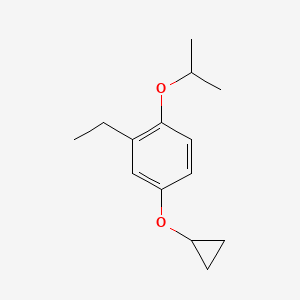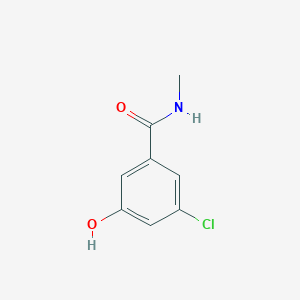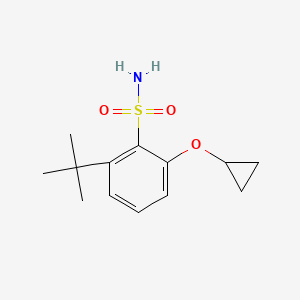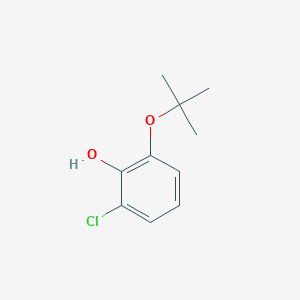
2-(Tert-butoxy)-6-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxy)-6-chlorophenol is an organic compound characterized by the presence of a tert-butoxy group and a chlorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-6-chlorophenol typically involves the reaction of 2,6-dichlorophenol with tert-butyl alcohol in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism where the tert-butyl group replaces one of the chlorine atoms on the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, control over reaction conditions, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The tert-butoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(Tert-butoxy)-6-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(Tert-butoxy)-6-chlorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the phenolic group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butoxy)-4-chlorophenol
- 2-(Tert-butoxy)-6-fluorophenol
- 2-(Tert-butoxy)-6-bromophenol
Uniqueness
2-(Tert-butoxy)-6-chlorophenol is unique due to the specific positioning of the tert-butoxy and chlorine groups on the phenol ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Properties
Molecular Formula |
C10H13ClO2 |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
2-chloro-6-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13ClO2/c1-10(2,3)13-8-6-4-5-7(11)9(8)12/h4-6,12H,1-3H3 |
InChI Key |
IHXBWNZFCGDVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=CC=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


